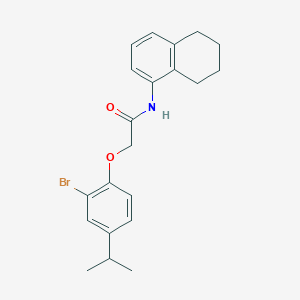![molecular formula C17H18N4O2S B296744 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B296744.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, also known as ETAA, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. ETAA is a member of the 1,2,4-triazole family of compounds, which are known to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide may also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and anti-bacterial properties. 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One area of interest is the development of novel 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide derivatives that exhibit improved anti-cancer activity. Another area of interest is the exploration of the potential applications of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in the treatment of other diseases, such as inflammatory disorders and bacterial infections. In addition, further studies are needed to fully understand the mechanism of action of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide and its biochemical and physiological effects.
合成法
The synthesis of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then converted to 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide through a series of steps. The synthesis of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been optimized to yield high purity and high yield.
科学的研究の応用
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exhibits anti-cancer activity by inhibiting the growth of cancer cells. In addition, 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been shown to have anti-inflammatory and anti-bacterial properties.
特性
分子式 |
C17H18N4O2S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-21-16(14-9-6-10-23-14)19-20-17(21)24-11-15(22)18-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChIキー |
UMJVNOLDJCMGBA-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





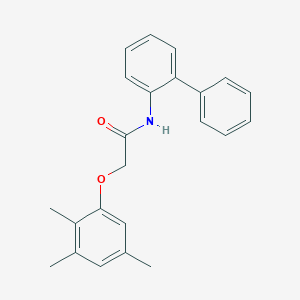
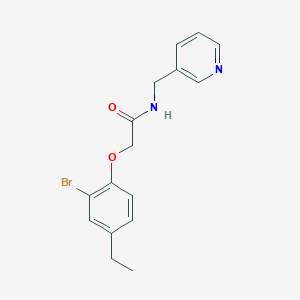
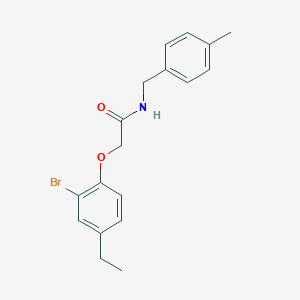
![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl 2-bromo-4-ethylphenyl ether](/img/structure/B296673.png)


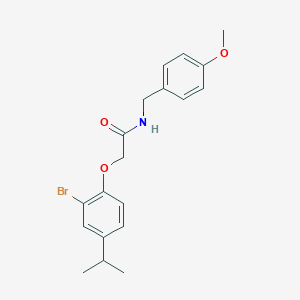
![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)
